2-Chloro-6-fluorobenzoyl isothiocyanate
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Overview
Description
2-Chloro-6-fluorobenzoyl isothiocyanate is a chemical compound with the molecular formula C₈H₃ClFNOS and a molecular weight of 215.63 g/mol It is a derivative of benzoyl isothiocyanate, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isothiocyanates, including 2-chloro-6-fluorobenzoyl isothiocyanate, can be achieved through several methods. One common approach involves the reaction of primary amines with thiophosgene or its derivatives . Another method includes the use of isocyanides and elemental sulfur in the presence of amine catalysts . These reactions typically require moderate heating and can be optimized for sustainability by using benign solvents such as Cyrene™ or γ-butyrolactone .
Industrial Production Methods
Industrial production of isothiocyanates often involves large-scale reactions using readily available starting materials. The use of thiophosgene, despite its toxicity, is prevalent due to its efficiency in converting amines to isothiocyanates. Recent advancements have focused on developing safer and more sustainable methods, such as the catalytic sulfurization of isocyanides .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorobenzoyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.
Addition Reactions: The compound can react with nucleophiles to form thioureas and other derivatives.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. Reaction conditions typically involve moderate heating and the use of solvents such as dichloromethane or acetonitrile .
Major Products
The major products formed from reactions with this compound include thioureas, ureas, and other nitrogen-containing compounds. These products are often valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
2-Chloro-6-fluorobenzoyl isothiocyanate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds and thioureas.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluorobenzoyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (–N=C=S) can react with amino and thiol groups in biological molecules, leading to the formation of thiourea and other derivatives . This reactivity underlies its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Used in amino acid sequencing and organic synthesis.
Fluorescein isothiocyanate: Widely used in biochemical assays for labeling proteins and other biomolecules.
Sulforaphane: A naturally occurring isothiocyanate with potent anticancer properties.
Uniqueness
2-Chloro-6-fluorobenzoyl isothiocyanate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms can enhance its stability and potentially its efficacy in various applications .
Properties
CAS No. |
73945-68-3 |
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Molecular Formula |
C8H3ClFNOS |
Molecular Weight |
215.63 g/mol |
IUPAC Name |
2-chloro-6-fluorobenzoyl isothiocyanate |
InChI |
InChI=1S/C8H3ClFNOS/c9-5-2-1-3-6(10)7(5)8(12)11-4-13/h1-3H |
InChI Key |
VNNYWIAQQQXYOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N=C=S)F |
Origin of Product |
United States |
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